molecular formula C24H31FN4O2 B3410713 N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide CAS No. 898432-25-2

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B3410713
CAS No.: 898432-25-2
M. Wt: 426.5 g/mol
InChI Key: WHDXLUCHGACONT-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl and methylpiperazinyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenyl and 4-methylpiperazine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N’-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes’ activity or bind to specific receptors, altering cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide stands out due to its unique combination of fluorophenyl and methylpiperazinyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O2/c1-16-13-17(2)22(18(3)14-16)27-24(31)23(30)26-15-21(19-5-7-20(25)8-6-19)29-11-9-28(4)10-12-29/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDXLUCHGACONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
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N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
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N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
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N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
Reactant of Route 5
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N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
Reactant of Route 6
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide

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